The synthesis of Galanin (1-13)-Substance P (5-11) amide involves several methodologies, including solid-phase peptide synthesis (SPPS) and ligation techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, enabling precise control over the sequence and purity of the final product. The synthesis typically starts with protected amino acids that are deprotected at specific stages to facilitate coupling reactions.
Technical details include:
The molecular structure of Galanin (1-13)-Substance P (5-11) amide can be described as follows:
The structural analysis indicates that specific residues within this peptide play critical roles in receptor binding and activity modulation .
Galanin (1-13)-Substance P (5-11) amide participates in various chemical reactions primarily related to its interaction with galanin receptors. Key reactions include:
Technical details regarding these reactions involve studying the kinetics of binding and evaluating the effects of structural modifications on receptor affinity and efficacy .
The mechanism of action for Galanin (1-13)-Substance P (5-11) amide involves its competitive antagonism at galanin receptors. Upon binding to these receptors:
Physical Properties:
Chemical Properties:
Relevant data indicate that modifications such as N-terminal acetylation can significantly improve serum stability and prolong biological activity .
Galanin (1-13)-Substance P (5-11) amide has several scientific applications:
The development of Galanin (1-13)-Substance P (5-11) amide emerged from the need to overcome limitations of endogenous neuropeptides in receptor targeting. Galanin and Substance P exhibit overlapping distributions in sensory pathways (e.g., dorsal root ganglia, spinal cord) but engage distinct receptors (galanin receptors GalR1-3 vs. neurokinin-1 receptor) [1] [2]. Monotherapeutic targeting of either system yielded partial efficacy due to neuropeptide redundancy and receptor crosstalk [8]. Hybrid peptides were conceived to exploit dual-receptor modulation within a single molecule, enhancing binding specificity and functional antagonism. This approach leveraged conserved N-terminal domains of galanin (critical for GalR activation) and C-terminal regions of Substance P (essential for neurokinin-1 binding) to create bifunctional ligands [1] [3]. The chimeric strategy aimed to yield compounds with superior receptor affinity and metabolic stability over native peptides, addressing rapid degradation issues that hampered early neuropeptide therapeutics [6].
Galanin (1-13)-Substance P (5-11) amide (known as M15 or galantide) integrates residues 1-13 of galanin—containing the conserved receptor-interacting motif Gly¹-Trp²-Thr³-Leu⁴-Asn⁵-Ser⁶-Ala⁷-Gly⁸-Tyr⁹-Leu¹⁰-Leu¹¹-Gly¹²-Pro¹³—linked via proline to Substance P residues 5-11 (Phe⁵-Phe⁶-Gly⁷-Leu⁸-Met⁹-NH₂) [1] [6]. Key optimizations include:
Table 1: Impact of Key Residues on Receptor Binding
Position | Residue in M15 | Functional Role | Effect of Mutation |
---|---|---|---|
Galanin² | Trp | H-bonding to GalR | KD increases >100-fold [1] |
Galanin¹⁰ | Leu | Hydrophobic pocket | Affinity loss (IC₅₀ >1 μM) [3] |
Substance P⁷ | Gly | Conformational flexibility | [Phe⁷] reduces SP receptor binding [1] |
Substance P¹¹ | Met-NH₂ | C-terminal stabilization | Free acid reduces potency 10-fold [6] |
M15 (Galanin(1-13)-Substance P(5-11) amide) exhibits distinct pharmacological profiles compared to later-generation hybrids:
Table 2: Pharmacological Profile of Key Chimeric Peptides
Parameter | M15 | M35 | C7 |
---|---|---|---|
Galanin receptor KD | 0.1 nM (site 1), 6 nM (site 2) [1] | 2.3 nM [6] | 205 nM [6] |
Substance P receptor KD | 40 nM [1] | Not reported | Inactive |
Functional activity | Galanin antagonist [1] | Galanin partial agonist [6] | Weak galanin agonist [6] |
Metabolic stability | Moderate (t₁/₂ ~15 min serum) | High (t₁/₂ >60 min) [6] | Moderate |
Synthesis of Galanin (1-13)-Substance P (5-11) amide employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry on TentaGel S RAM resin (0.25 mmol/g capacity) [6]:
Critical quality parameters include:
Table 3: Synthetic Conditions for Optimal M15 Production
Parameter | Specification | Impact on Product |
---|---|---|
Resin | TentaGel S RAM | High amidation yield (>95%) |
Coupling time | 2 × 45 min | Prevents deletion peptides |
Cleavage | TFA/phenol/TIPS/H₂O 88:5:2:5 | Minimizes tert-butylylation |
Purification | 20→40% ACN/0.1% TFA gradient | Removes truncated species |
Lyophilization | 0.1% TFA final buffer | Stabilizes cationic structure |